molecular formula C6HClF4 B14756184 1-Chloro-2,3,4,5-tetrafluorobenzene CAS No. 769-37-9

1-Chloro-2,3,4,5-tetrafluorobenzene

Cat. No.: B14756184
CAS No.: 769-37-9
M. Wt: 184.52 g/mol
InChI Key: REYPREDAEPMPDG-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4,5-tetrafluorobenzene is an organofluorine compound with the molecular formula C6HClF4 It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a chlorine atom

Preparation Methods

The synthesis of 1-Chloro-2,3,4,5-tetrafluorobenzene can be achieved through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For example, the reaction of this compound can be carried out using tetrabutylammonium triphenyldifluorosilicate and HSiPh3 in tetrahydrofuran under an inert atmosphere . Industrial production methods typically involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2,3,4,5-tetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include strong bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,3,4,5-tetrafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,3,4,5-tetrafluorobenzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to participate in substitution reactions. The chlorine atom can act as a leaving group, facilitating nucleophilic attack on the aromatic ring. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Chloro-2,3,4,5-tetrafluorobenzene can be compared with other fluorinated benzene derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-chloro-2,3,4,5-tetrafluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYPREDAEPMPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594395
Record name 1-Chloro-2,3,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-37-9
Record name 1-Chloro-2,3,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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